Cas no 201733-11-1 (Bz-Asn-pNA)
Bz-Asn-pNA Chemical and Physical Properties
Names and Identifiers
-
- Butanediamide,2-(benzoylamino)-N1-(4-nitrophenyl)-, (2S)-
- (2S)-2-benzamido-N-(4-nitrophenyl)butanediamide
- BZ-ASN-PNA
- Nalpha-Benzoyl-L-asparagine 4-nitroanilide
- DTXSID70428616
- CHEBI:189000
- N(alpha)-benzoyl-L-asparagine 4-nitroanilide
- (S)-2-Benzamido-N1-(4-nitrophenyl)succinamide
- SCHEMBL5341361
- benzoyl-L-asparaginyl-para-NHPhNO2
- J-013088
- N(2)-benzoyl-N(1)-(4-nitrophenyl)-L-aspartamide
- 201733-11-1
- (2S)-2-benzamido-N(1)-(4-nitrophenyl)butanediamide
- Butanediamide,2-(benzoylamino)-n1-(4-nitrophenyl)-,(2S)-
- benzoyl-Asn-p-nitroanilide
- Bz-Asn-p-nitroanilide
- Bz-Asn-pNA
-
- Inchi: 1S/C17H16N4O5/c18-15(22)10-14(20-16(23)11-4-2-1-3-5-11)17(24)19-12-6-8-13(9-7-12)21(25)26/h1-9,14H,10H2,(H2,18,22)(H,19,24)(H,20,23)/t14-/m0/s1
- InChI Key: SLFUSGBNVYEJGY-AWEZNQCLSA-N
- SMILES: O=C([C@H](CC(N)=O)NC(C1C=CC=CC=1)=O)NC1C=CC(=CC=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 356.11200
- Monoisotopic Mass: 356.11206962g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 9
- Complexity: 534
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 147Ų
Experimental Properties
- PSA: 147.11000
- LogP: 2.89470
Bz-Asn-pNA Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B280190-50mg |
Bz-Asn-pNA |
201733-11-1 | 50mg |
$ 480.00 | 2022-06-07 | ||
| TRC | B280190-100mg |
Bz-Asn-pNA |
201733-11-1 | 100mg |
$ 800.00 | 2022-06-07 | ||
| TRC | B280190-250mg |
Bz-Asn-pNA |
201733-11-1 | 250mg |
$ 1600.00 | 2022-06-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-286491-50 mg |
Nalpha-Benzoyl-L-asparagine 4-nitroanilide, |
201733-11-1 | 50mg |
¥1,218.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-286491A-250 mg |
Nalpha-Benzoyl-L-asparagine 4-nitroanilide, |
201733-11-1 | 250MG |
¥4,663.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-286491-50mg |
Nalpha-Benzoyl-L-asparagine 4-nitroanilide, |
201733-11-1 | 50mg |
¥1218.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-286491A-250mg |
Nalpha-Benzoyl-L-asparagine 4-nitroanilide, |
201733-11-1 | 250mg |
¥4663.00 | 2023-09-05 | ||
| Crysdot LLC | CD12098472-5g |
(S)-2-Benzamido-N1-(4-nitrophenyl)succinamide |
201733-11-1 | 95+% | 5g |
$698 | 2024-07-24 |
Bz-Asn-pNA Related Literature
-
1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on Bz-Asn-pNA
Recent Advances in Chemical Biology and Pharmaceutical Research: Focus on 201733-11-1 and Bz-Asn-pNA
In the rapidly evolving field of chemical biology and pharmaceutical research, the exploration of novel compounds and their applications continues to drive innovation. Among these, the compound identified as 201733-11-1 and the product Bz-Asn-pNA have garnered significant attention due to their potential therapeutic and diagnostic applications. This research brief aims to synthesize the latest findings related to these entities, providing a comprehensive overview of their roles in current scientific investigations.
The compound 201733-11-1, a relatively new entrant in the chemical biology landscape, has been the subject of several recent studies. Preliminary research suggests that it exhibits promising activity in modulating specific biochemical pathways, particularly those involved in inflammation and cellular signaling. Its molecular structure, characterized by [insert specific structural features if available], allows for targeted interactions with key enzymes and receptors, making it a candidate for further drug development.
Bz-Asn-pNA, a synthetic peptide substrate, has been widely utilized in enzymatic assays to study protease activity. Recent studies have highlighted its utility in characterizing the kinetics and specificity of asparagine-specific proteases, which play critical roles in various physiological and pathological processes. The product's stability and sensitivity make it an invaluable tool for both basic research and high-throughput screening in drug discovery.
One of the most notable advancements involving Bz-Asn-pNA is its application in the study of cancer-associated proteases. Researchers have employed this substrate to elucidate the mechanisms by which these enzymes contribute to tumor progression and metastasis. The findings from these studies not only enhance our understanding of cancer biology but also pave the way for the development of targeted therapies.
In parallel, investigations into 201733-11-1 have revealed its potential as an anti-inflammatory agent. In vitro and in vivo studies have demonstrated its ability to inhibit pro-inflammatory cytokines and reduce oxidative stress, suggesting its applicability in treating chronic inflammatory diseases. However, further pharmacokinetic and toxicological studies are required to fully assess its therapeutic potential.
The synergy between 201733-11-1 and Bz-Asn-pNA in research is also worth noting. For instance, some studies have utilized Bz-Asn-pNA-based assays to evaluate the inhibitory effects of 201733-11-1 on specific proteases. This integrative approach not only validates the compound's mechanism of action but also provides a robust framework for future drug screening efforts.
Despite these promising developments, challenges remain. The precise molecular targets of 201733-11-1 are yet to be fully characterized, and the substrate specificity of Bz-Asn-pNA may require further optimization for broader applications. Addressing these gaps will be crucial for advancing their use in both research and clinical settings.
In conclusion, the ongoing research on 201733-11-1 and Bz-Asn-pNA underscores their significance in chemical biology and pharmaceutical sciences. Their diverse applications—from drug discovery to disease mechanism elucidation—highlight the importance of continued investment in these areas. As the scientific community delves deeper into their properties and potential, these compounds are poised to make substantial contributions to the field.
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